molecular formula C20H18N4O4S B2775510 N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 904270-58-2

N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2775510
CAS RN: 904270-58-2
M. Wt: 410.45
InChI Key: JAEPLMZEMAOPNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The compound is a beige powder with a melting point of 218–219°С .

Scientific Research Applications

Anticancer Properties

The 2-aminothiazole scaffold has garnered attention in drug development due to its anticancer potential. Compounds containing this structure have demonstrated activity against cancer cells. Researchers have synthesized various derivatives of 2-aminothiazoles, including N-substituted, 3-substituted, 4-substituted, multi-substituted, and aryl/alkyl-substituted variants. These derivatives exhibit promising therapeutic influence in cancer treatment .

Antioxidant Activity

The 2-aminothiazole-based compounds also possess antioxidant properties. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable candidates for potential therapeutic interventions in oxidative stress-related diseases .

Antimicrobial Effects

Researchers have explored the antimicrobial potential of 2-aminothiazole derivatives. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens. Their structural variations allow for fine-tuning of antimicrobial activity, making them interesting targets for drug development in infectious diseases .

Anti-Inflammatory Action

The 2-aminothiazole scaffold shows promise as an anti-inflammatory agent. By modulating inflammatory pathways, these compounds may contribute to managing inflammatory conditions and related disorders .

PI3K and mTOR Inhibition

Specific derivatives, such as N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide, exhibit dual inhibition of PI3K and mTOR pathways. This property makes them potential candidates for cancer therapy when administered orally .

Other Therapeutic Applications

Beyond the mentioned activities, 2-aminothiazole-based compounds continue to be investigated for additional therapeutic applications. Their versatility and structural diversity make them intriguing targets for drug discovery and rational design .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13(25)14-7-9-16(10-8-14)22-17(26)12-29-20-24-23-18(28-20)11-21-19(27)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEPLMZEMAOPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

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